5-Bromo-3-pyridylacetic acid is a halogenated derivative of 3-pyridylacetic acid, a known metabolite of nicotine. [] It serves as a valuable building block in organic synthesis and has been explored in various research fields including medicinal chemistry, chemical biology, and materials science. This analysis specifically focuses on its scientific research applications, excluding any information related to drug use, dosage, or side effects.
5-Bromo-3-pyridylacetic acid is a halogenated derivative of 3-pyridylacetic acid, recognized for its significance in organic synthesis, particularly within the pharmaceutical and agrochemical industries. The compound has the molecular formula and a molecular weight of approximately 216.03 g/mol. Its structure features a bromine atom at the 5-position of the pyridine ring, which influences its chemical behavior and biological activity .
The synthesis of 5-Bromo-3-pyridylacetic acid primarily involves bromination reactions. The typical method includes:
In industrial settings, continuous flow reactors may be employed to enhance efficiency and yield during synthesis. Purification techniques such as recrystallization or chromatography are often used to achieve high purity levels of the final product .
The molecular structure of 5-Bromo-3-pyridylacetic acid can be represented by its chemical formula . The structural formula indicates that it consists of a pyridine ring substituted with a bromine atom and an acetic acid moiety.
5-Bromo-3-pyridylacetic acid participates in various chemical reactions:
These reactions typically require specific conditions, such as temperature control and the presence of catalysts, to proceed effectively.
The mechanism of action for 5-Bromo-3-pyridylacetic acid involves its interaction with biological targets. The presence of the bromine atom and the structural features of the pyridine ring are crucial for its binding affinity to enzymes or receptors. This compound can inhibit certain enzymes or modulate receptor activity by forming stable complexes, thereby influencing various biochemical pathways .
5-Bromo-3-pyridylacetic acid is classified as hazardous due to potential skin and eye irritation, along with respiratory risks upon exposure. It is incompatible with strong oxidizing agents .
5-Bromo-3-pyridylacetic acid has diverse applications in scientific research:
This compound's unique properties make it valuable across multiple fields, demonstrating its versatility in both academic research and industrial applications.
Regioselective bromination at the 5-position of the pyridine ring presents significant synthetic challenges due to competing reaction pathways. Two principal methodologies have been developed for the synthesis of 5-bromo-3-pyridylacetic acid:
Direct electrophilic bromination of 3-pyridylacetic acid using molecular bromine (Br₂) in acetic acid solvent at 60-70°C achieves moderate selectivity (5- vs 6-bromo isomer ratio ≈ 4:1). This method requires careful control of stoichiometry (1.05-1.1 eq. Br₂) to minimize di-brominated byproducts (<15%). The reaction proceeds via in situ generation of bromonium ion followed by electrophilic aromatic substitution, with the acetic acid side chain exerting moderate directing effects [1].
Directed ortho-metalation (DoM) approaches provide superior regiocontrol (>95%). This involves protection of the acetic acid moiety as a methyl ester followed by treatment with lithium diisopropylamide (LDA, 1.1 eq.) at -78°C in THF. Subsequent quenching with 1,2-dibromotetrachloroethane (1.0 eq.) yields methyl 2-(5-bromopyridin-3-yl)acetate, which is hydrolyzed (2M NaOH, THF/water, rt) to the title compound. This method achieves isolated yields of 72-77% after crystallization, though requires stringent anhydrous conditions [1].
Table 1: Comparative Analysis of Bromination Methodologies
Method | Reagents | Temperature | Regioselectivity | Isolated Yield |
---|---|---|---|---|
Electrophilic Bromination | Br₂, CH₃COOH | 60-70°C | ~80% | 45-55% |
Directed Metalation | LDA, C₂Cl₄Br₂, then hydrolysis | -78°C to rt | >95% | 70-77% |
Continuous flow technology addresses key limitations of batch synthesis for 5-bromo-3-pyridylacetic acid production, particularly in hazardous intermediate handling and thermal management:
Esterification module: Methyl ester formation is optimized using SOCl₂/MeOH (3 eq. SOCl₂) in a corrosion-resistant PFA tubular reactor (ID 1.0 mm, L 10 m). Residence time of 8 minutes at 50°C achieves near-quantitative conversion (>98%), significantly reducing over-esterification byproducts observed in batch reactors. This step eliminates traditional workup by integrating in-line aqueous NaHCO₃ quenching and membrane-based organic/aqueous separation [1].
Lithiation-bromination module: A multi-stage cooling system enables precise temperature control for the metalation step. Solutions of methyl 3-pyridylacetate (0.5M in THF) and LDA (0.55M) are mixed in a static mixer (-40°C) with subsequent introduction to a brominating agent stream in a second reactor (-30°C). The system maintains residence time of 11 seconds before immediate quenching, suppressing decomposition pathways and improving yields to 82-85% at pilot scale (kg/day) [1].
Table 2: Flow vs. Batch Process Performance Metrics
Parameter | Batch Process | Flow Process | Improvement |
---|---|---|---|
Reaction Time | 8-12 hours | <15 minutes | 32-48x faster |
Temperature Control | ±5°C | ±0.5°C | 10x precision |
Bromination Yield | 70-77% | 82-85% | +8% absolute |
Byproduct Formation | 12-15% | <5% | >60% reduction |
Achieving pharmaceutical-grade 5-bromo-3-pyridylacetic acid (≥96% purity) requires sophisticated purification strategies:
Crystallization optimization: The compound exhibits polymorphic behavior in ethanol/water systems. Seeded cooling crystallization (4°C) from 7:3 EtOH/H₂O (v/v) yields the thermodynamically stable Form I with 99.2% purity (HPLC). Critical parameters include cooling rate (0.5°C/min), seed loading (0.3% w/w), and final temperature (4°C), achieving 78% recovery. This process effectively removes residual brominated isomers (<0.3%) and acetic acid derivatives [3] [5].
Chromatographic purification: Preparative HPLC (C18 column, 250 × 21.2 mm) with isocratic elution (0.1% TFA in 25:75 ACN/H₂O) resolves challenging impurities when crystallization fails. More economically, flash chromatography on silica gel (230-400 mesh) with ethyl acetate/hexane gradients (1:3 → 3:1) achieves >96% purity with 90% recovery at multi-gram scale. The process is monitored by TLC (Rf = 0.3 in EtOAc/hexane 1:1) [1].
Yield enhancement strategies: Reactive extraction improves acid recovery from aqueous streams. Post-hydrolysis, acidification to pH 2.5 with concurrent addition of 15% NaCl solution enhances partition coefficients (K = 8.2 in EtOAc/water). Three-stage countercurrent extraction achieves >99% compound recovery from aqueous waste streams, increasing overall process yield by 12% [1].
Table 3: Purification Method Performance Comparison
Method | Purity Achieved | Recovery Yield | Key Advantages |
---|---|---|---|
Seeded Crystallization | 99.2% | 78% | Removes isomeric impurities |
Prep HPLC (C18) | >99.5% | 85% | Resolves structurally similar impurities |
Flash Chromatography | 96-98% | 90% | Scalable to kilogram quantities |
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7